

Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-(piperazin-1-ylcarbonyl)-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound **2-(piperazin-1-ylcarbonyl)-1H-indole**. This molecule belongs to the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.^{[1][2]} Derivatives of this core structure have shown promise as antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of developing efficient synthetic routes and thorough characterization methodologies.^{[1][3][4]}

Synthesis Methodology

The synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole** is typically achieved through the coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-mediated coupling reaction.^[1]

Materials:

- Indole-2-carboxylic acid

- Piperazine
- 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
- **Activation:** To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
- **Amine Addition:** Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine has two secondary amine groups, careful control of stoichiometry is important to minimize di-acylation. Using a slight excess of piperazine can favor the mono-acylated product.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (indole-2-carboxylic acid) is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Characterization Data

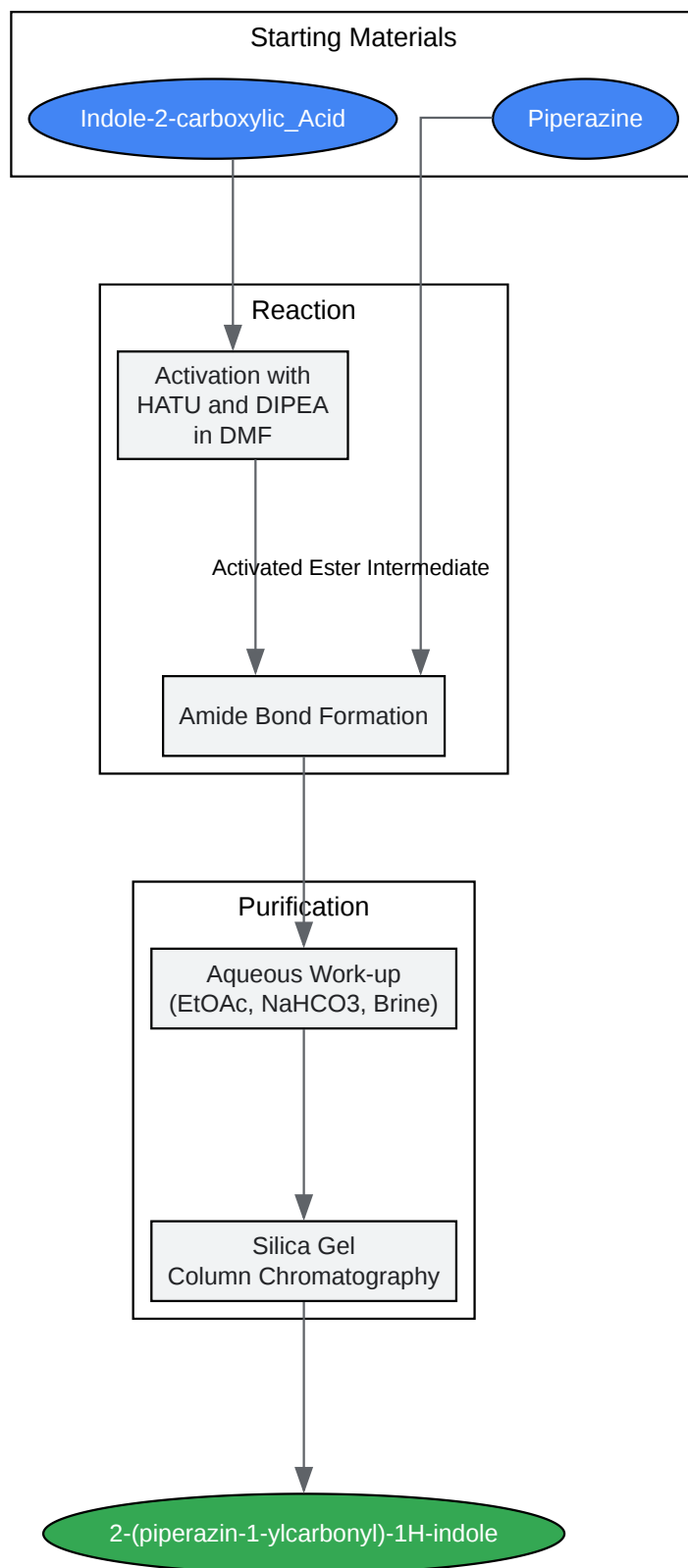
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Analysis	Data
Molecular Formula	C ₁₃ H ₁₅ N ₃ O[5]
Molecular Weight	229.28 g/mol [5][6]
Appearance	Expected to be a solid
Melting Point	Not explicitly reported; similar indole-2-carboxamides have melting points in the range of 160-180 °C.[3]
¹ H NMR	Expected chemical shifts (δ, ppm) in CDCl ₃ : Signals for the indole ring protons, piperazine ring protons, and the indole N-H proton. Specific peak assignments would require experimental data.
¹³ C NMR	Expected chemical shifts (δ, ppm) in CDCl ₃ : Signals for the carbonyl carbon, and the carbons of the indole and piperazine rings. Specific peak assignments would require experimental data.
IR (Infrared) Spectroscopy	Expected characteristic peaks (ν, cm ⁻¹): N-H stretching (indole and piperazine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching.[3]
Mass Spectrometry (MS)	Expected m/z for [M+H] ⁺ : 230.12. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation.
Boiling Point	470.5±35.0 °C (Predicted)[5]
Density	1.252±0.06 g/cm ³ (Predicted)[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole**.

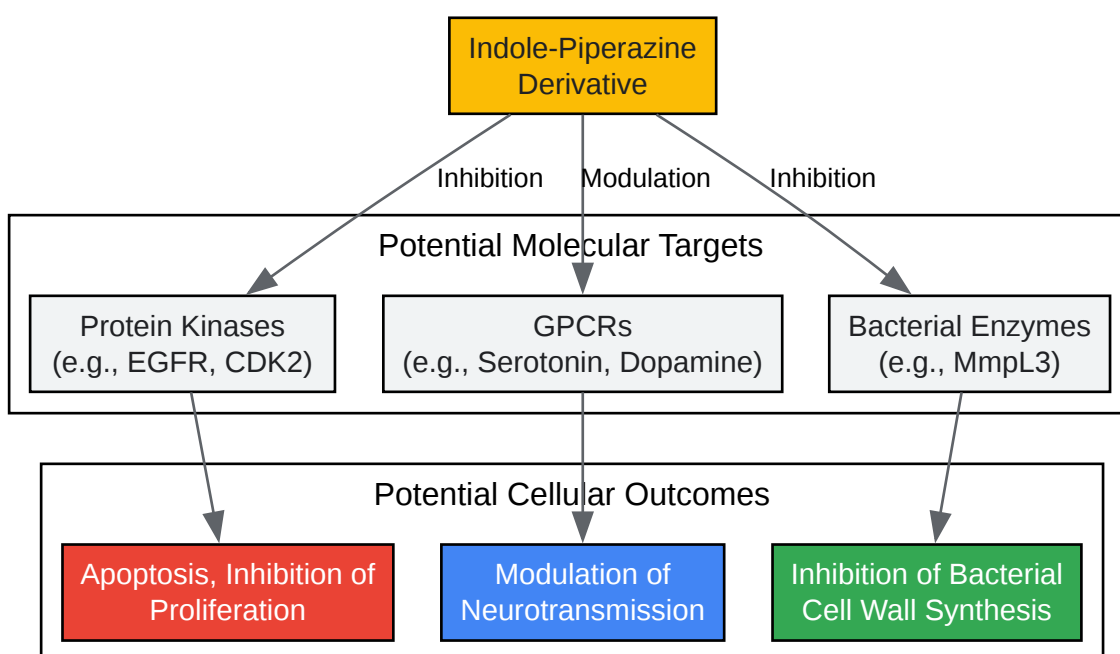


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Caption: Synthetic pathway for **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Potential Biological Signaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological activities.^{[7][8][9]} While the specific signaling pathways for the title compound are not extensively studied, related molecules have been shown to interact with various biological targets. This diagram illustrates a generalized overview of potential signaling pathways that could be modulated by indole-piperazine derivatives.

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Caption: Potential biological targets and activities of indole-piperazine compounds.

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